molecular formula C21H25N3O5 B2662646 N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide CAS No. 1396717-19-3

N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide

Cat. No. B2662646
CAS RN: 1396717-19-3
M. Wt: 399.447
InChI Key: QBLBUKGRQPNTOQ-UHFFFAOYSA-N
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Description

N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide, commonly referred to as EFPPI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. The compound is a type of oxalamide that has been synthesized through a complex chemical process. It has been found to exhibit various biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Biological Evaluation

  • The development of novel compounds with specific structural features, such as oxalamides and piperidines, is a key area of research. For instance, the synthesis of oximino-piperidino-piperidine amides as orally bioavailable CCR5 receptor antagonists demonstrates the potential of similar compounds in treating HIV-1 infection due to their antiviral activity and favorable pharmacokinetic profiles (Palani et al., 2002).

Catalytic Activity Enhancement

  • N,N'-Bisoxalamides, like the bis(furan-2-ylmethyl)oxalamide (BFMO), have been shown to enhance the catalytic activity in copper-catalyzed coupling reactions. This highlights the utility of oxalamide compounds in facilitating the synthesis of pharmaceutically important building blocks, indicating the potential for N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide to serve in similar catalytic or synthetic roles (Bhunia et al., 2017).

Pharmacological Applications

  • The exploration of selective receptor antagonists based on modifications of piperidine and furan structures is a significant area of pharmacological research. For example, studies on orexin-1 receptor mechanisms and their role in compulsive food consumption illustrate the therapeutic potential of targeting specific receptors with structurally related antagonists (Piccoli et al., 2012). This suggests that compounds like N1-(4-ethoxyphenyl)-N2-((1-(furan-3-carbonyl)piperidin-4-yl)methyl)oxalamide could be explored for similar receptor-targeted therapies.

Novel Therapeutic Agents

  • The synthesis of dicationic imidazo[1,2-a]pyridines as antiprotozoal agents demonstrates the potential of furan-containing compounds in developing new therapeutic agents. These compounds have shown significant in vitro and in vivo activities against protozoal infections, suggesting that structurally similar compounds could be explored for antiprotozoal or antimicrobial applications (Ismail et al., 2004).

properties

IUPAC Name

N'-(4-ethoxyphenyl)-N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-2-29-18-5-3-17(4-6-18)23-20(26)19(25)22-13-15-7-10-24(11-8-15)21(27)16-9-12-28-14-16/h3-6,9,12,14-15H,2,7-8,10-11,13H2,1H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLBUKGRQPNTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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